molecular formula C24H23N3O3S B14441304 N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide CAS No. 79422-95-0

N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide

Cat. No.: B14441304
CAS No.: 79422-95-0
M. Wt: 433.5 g/mol
InChI Key: CZBWSHFVZWNSFJ-UHFFFAOYSA-N
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Description

N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a naphthalene sulfonamide core, a piperidine ring, and a cyanophenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Naphthalene Sulfonamide Core:

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the sulfonamide intermediate.

    Attachment of the Cyanophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-Cyanophenyl)-2-oxo-2-(piperidin-1-yl)ethyl]naphthalene-1-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for diverse research and industrial applications.

Properties

CAS No.

79422-95-0

Molecular Formula

C24H23N3O3S

Molecular Weight

433.5 g/mol

IUPAC Name

N-[1-(4-cyanophenyl)-2-oxo-2-piperidin-1-ylethyl]naphthalene-1-sulfonamide

InChI

InChI=1S/C24H23N3O3S/c25-17-18-11-13-20(14-12-18)23(24(28)27-15-4-1-5-16-27)26-31(29,30)22-10-6-8-19-7-2-3-9-21(19)22/h2-3,6-14,23,26H,1,4-5,15-16H2

InChI Key

CZBWSHFVZWNSFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=C(C=C2)C#N)NS(=O)(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

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